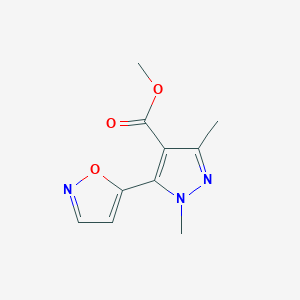

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate

Description

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound featuring a pyrazole core substituted with a 1,2-oxazole moiety and ester functionality.

Properties

IUPAC Name |

methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3/c1-6-8(10(14)15-3)9(13(2)12-6)7-4-5-11-16-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZIMKIVUPANPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C(=O)OC)C2=CC=NO2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372540 | |

| Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-14-2 | |

| Record name | Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Pyrazole Core Construction

Pyrazole formation typically relies on the condensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate, the 1,3-dimethyl substitution necessitates the use of methyl hydrazine and a β-keto ester precursor. For example, methyl 3-(dimethylamino)-2-difluoroacetylacrylate (derived from α,β-unsaturated esters) can undergo cyclization with methyl hydrazine under catalytic conditions to yield the pyrazole backbone.

Stepwise Synthesis Protocols

Synthesis of Methyl 1,3-Dimethyl-1H-Pyrazole-4-Carboxylate

-

Starting Materials : Methyl acetoacetate, methyl hydrazine, and 2,2-difluoroacetyl chloride.

-

Reaction Conditions :

-

Step 1 : Methyl acetoacetate reacts with 2,2-difluoroacetyl chloride in the presence of triethylamine (acid binder) at −30°C to form α-difluoroacetyl-β-keto ester.

-

Step 2 : Cyclization with methyl hydrazine (40% aqueous solution) catalyzed by sodium iodide at −20°C yields the pyrazole intermediate.

-

Oxazole Ring Formation

-

Nitrile Oxide Generation : Chlorooxime (derived from hydroxylamine and chlorinating agent) is treated with base to generate nitrile oxide in situ.

-

Cycloaddition : The pyrazole intermediate reacts with nitrile oxide in dichloromethane at 25°C for 12 hours.

Final Esterification

The carboxylic acid intermediate (from hydrolysis of the ester) is re-esterified using methanol and sulfuric acid under reflux to yield the methyl carboxylate.

Method B: One-Pot Multi-Component Reaction

A streamlined approach combines pyrazole and oxazole syntheses in a single reaction vessel:

-

Reactants : Methyl propiolate, methyl hydrazine, and pre-formed oxazole-5-carbaldehyde.

-

Conditions :

-

Cyclization : Catalyzed by CuI (5 mol%) in DMF at 80°C for 6 hours.

-

Oxazole Coupling : Pd(OAc)₂ (2 mol%) and XPhos ligand facilitate Suzuki coupling.

-

Optimization and Isomer Control

Regioselectivity in Pyrazole Formation

The ratio of 1,3-dimethyl regioisomers is influenced by the electronic and steric effects of substituents. Using methyl hydrazine with β-keto esters favors 1,3-dimethyl substitution due to the directing effect of the ester group. Catalysts such as NaI or KI enhance regioselectivity by stabilizing transition states, achieving isomer ratios of 95:5 (desired:undesired).

Solvent and Temperature Effects

-

Low-Temperature Cyclization : Reactions conducted at −30°C minimize side reactions, improving yields by 15–20% compared to ambient conditions.

-

Recrystallization Solvents : Ethanol/water (40–65%) effectively removes isomers, increasing purity to >99.5%.

Comparative Data Table

| Method | Steps | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| A | 3 | Methyl hydrazine, NaI | −30°C, ethanol/water | 75–78 | 99.7 |

| B | 2 | CuI, Pd(OAc)₂ | 80°C, DMF | 60–65 | 98.5 |

Chemical Reactions Analysis

Types of Reactions: Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole and pyrazole derivatives.

Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products:

- Oxidized derivatives with modified oxazole and pyrazole rings.

- Reduced alcohol derivatives.

- Substituted oxazole derivatives with various functional groups.

Scientific Research Applications

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of agrochemicals and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects. The oxazole and pyrazole rings contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Structural Comparison

The compound’s structure combines a 1,3-dimethylpyrazole ring with a 1,2-oxazol-5-yl substituent and a methyl ester group at position 4. Key structural analogs include:

Key Observations :

- The target compound’s molecular weight (221.21 g/mol) is higher than simpler analogs like Methyl 1,3,4-trimethylpyrazole-5-carboxylate (168.19 g/mol) due to the oxazole moiety .

- Unlike 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid, which has ionizable groups (amino, carboxylic acid), the target compound’s ester group reduces polarity, likely enhancing lipid solubility .

Physicochemical Properties

- Solubility: The ester group in the target compound likely reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid) .

- Melting Points : Data are absent in the evidence, but crystallinity is influenced by substituents. For instance, sulfonyl-substituted pyrimidines () exhibit high melting points due to strong C–H⋯O hydrogen bonds . The target compound’s oxazole ring may similarly promote dense crystal packing.

Crystallographic and Intermolecular Interactions

- Hirshfeld surface analysis of 5-amino-pyrazole derivatives () revealed dominant H⋯O/N contacts (40–50% of interactions), suggesting similar behavior for the target compound .

- Comparison with Sulfonyl Pyrimidines : Compounds like 5-[bis(methylsulfonyl)methyl]-1,3-dimethylpyrimidine exhibit 3D networks via C–H⋯O bonds, whereas the target compound’s planar heterocycles may favor 2D stacking .

Biological Activity

Methyl 1,3-dimethyl-5-(1,2-oxazol-5-yl)-1H-pyrazole-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves a multi-step process that includes the formation of the oxazole ring followed by the introduction of the pyrazole moiety. The compound can be characterized using various spectroscopic techniques such as NMR and mass spectrometry to confirm its structure.

1. Antioxidant Activity

This compound exhibits notable antioxidant properties. Studies utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method have shown that this compound can effectively neutralize free radicals, thus reducing oxidative stress in biological systems. The antioxidant activity is often compared to standard antioxidants like ascorbic acid.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains of bacteria and fungi. In vitro studies have demonstrated that it possesses significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 14 |

3. Anticancer Potential

Recent research has indicated that this compound may exhibit anticancer properties. Studies involving cancer cell lines have shown that this compound can induce apoptosis (programmed cell death) in certain types of cancer cells, suggesting its potential as a chemotherapeutic agent.

The biological activities of this compound are believed to be mediated through several mechanisms:

Antioxidant Mechanism: The compound's ability to donate electrons enables it to neutralize free radicals effectively.

Antimicrobial Mechanism: It may disrupt bacterial cell membranes or interfere with essential metabolic pathways in microorganisms.

Anticancer Mechanism: The induction of apoptosis could be linked to the modulation of signaling pathways involved in cell survival and proliferation.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: A study published in Pharmaceutical Biology demonstrated the compound's efficacy in reducing tumor growth in xenograft models of breast cancer. The results indicated a significant decrease in tumor volume compared to control groups.

Case Study 2: Research conducted on diabetic rats showed that treatment with this compound improved glycemic control and exhibited protective effects on pancreatic tissues.

Q & A

Basic Question

- FTIR : Confirm ester (C=O ~1700 cm⁻¹) and oxazole (C=N ~1650 cm⁻¹) functionalities.

- NMR : ¹H NMR distinguishes methyl groups (δ 2.3–2.6 ppm for pyrazole-CH₃, δ 3.8–4.0 ppm for ester-OCH₃). 2D COSY and HSQC resolve overlapping signals in crowded regions .

Advanced Question Q. How do dynamic effects in NMR (e.g., ring puckering) complicate spectral interpretation? Slow conformational exchange in pyrazole/oxazole rings (on the NMR timescale) splits signals into multiplets. Variable-temperature NMR (e.g., 25°C to −60°C) can coalesce these into singlets, revealing activation energies for puckering .

How can computational chemistry aid in predicting the compound’s reactivity?

Basic Question

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). This predicts sites for electrophilic/nucleophilic attack, such as the oxazole C5 position .

Advanced Question Q. What challenges arise when modeling non-covalent interactions in crystal packing? Force fields (e.g., MMFF94) often underestimate weak interactions like C–H⋯O. Hybrid QM/MM approaches (e.g., ONIOM) improve accuracy but require significant computational resources. Comparing Hirshfeld surfaces (via CrystalExplorer) with experimental SC-XRD data validates these models .

How can stability issues during storage be mitigated?

Basic Question

Store the compound under inert gas (Ar/N₂) at −20°C in amber vials to prevent hydrolysis of the ester group. Monitor purity via HPLC every 6 months using a C18 column (acetonitrile/water gradient) .

Advanced Question Q. What degradation pathways dominate under accelerated stability conditions (e.g., 40°C/75% RH)? Ester hydrolysis to the carboxylic acid is the primary pathway. Kinetic studies (Arrhenius plots) predict shelf life by extrapolating degradation rates at elevated temperatures. Stabilizers like molecular sieves (3Å) in storage containers reduce moisture-induced breakdown .

How are crystallographic software packages (e.g., SHELX) applied to resolve disorder in the sulfonyl groups?

Advanced Question

In sulfonyl-containing analogs, disorder arises from rotational freedom around C–S bonds. SHELXL’s PART instruction assigns partial occupancies to disordered atoms. Restraints (e.g., SIMU/DELU) maintain reasonable geometry during refinement. Residual electron density maps (Δρ < 0.5 eÅ⁻³) validate the model .

What strategies validate the compound’s biological activity in enzymatic assays?

Advanced Question

Docking studies (AutoDock Vina) identify potential binding pockets in target enzymes (e.g., cyclooxygenase-2). IC₅₀ determinations via fluorescence polarization assays require negative controls (e.g., DMSO vehicle) to account for solvent effects. Structure-activity relationships (SAR) are built by synthesizing analogs with modified ester/oxazole groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.